molecular formula C13H9Cl2NO B1455234 2-(3,4-Dichlorobenzoyl)-6-methylpyridine CAS No. 1187170-00-8

2-(3,4-Dichlorobenzoyl)-6-methylpyridine

Cat. No.: B1455234
CAS No.: 1187170-00-8
M. Wt: 266.12 g/mol
InChI Key: HQLDCPGQMNTEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorobenzoyl)-6-methylpyridine is a chemical compound that belongs to the class of benzoyl derivatives It is characterized by the presence of two chlorine atoms attached to the benzoyl group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorobenzoyl)-6-methylpyridine typically involves the reaction of 3,4-dichlorobenzoyl chloride with 6-methylpyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorobenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzoyl derivatives with various functional groups.

    Oxidation Reactions: Products include carboxylic acid derivatives.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

2-(3,4-Dichlorobenzoyl)-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzoyl)-6-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorobenzoyl)benzoic acid
  • 3,4-Dichlorobenzoyl chloride
  • 3,5-Dichlorobenzoyl chloride

Uniqueness

2-(3,4-Dichlorobenzoyl)-6-methylpyridine is unique due to the presence of both a dichlorobenzoyl group and a methylpyridine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

(3,4-dichlorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-3-2-4-12(16-8)13(17)9-5-6-10(14)11(15)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLDCPGQMNTEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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